2-Hydroxy-2-(oxolan-3-yl)acetonitrile
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Overview
Description
2-Hydroxy-2-(oxolan-3-yl)acetonitrile, also known as tetrahydro-α-hydroxy-3-furanacetonitrile, is a versatile chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . This compound features a unique structure that includes a hydroxy group and an oxolan ring, making it valuable in various scientific research and industrial applications.
Mechanism of Action
Target of Action
This compound is a versatile chemical with potential in scientific research, and its unique structure enables diverse applications, ranging from drug synthesis to catalysis.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Given its structural similarity to other compounds, it may influence a variety of biochemical processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Its unique structure suggests potential for diverse applications in scientific research.
Action Environment
Like all chemical compounds, its activity is likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(oxolan-3-yl)acetonitrile typically involves the reaction of 3-hydroxypropanenitrile with tetrahydrofuran under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium on carbon, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(oxolan-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(oxolan-3-yl)acetonitrile.
Reduction: Formation of 2-hydroxy-2-(oxolan-3-yl)ethylamine.
Substitution: Formation of 2-chloro-2-(oxolan-3-yl)acetonitrile or 2-alkyl-2-(oxolan-3-yl)acetonitrile.
Scientific Research Applications
2-Hydroxy-2-(oxolan-3-yl)acetonitrile has diverse applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-(oxolan-3-yl)acetamide: Similar structure but with an amide group instead of a nitrile group.
2-Hydroxy-2-(oxolan-3-yl)ethanol: Similar structure but with an alcohol group instead of a nitrile group.
2-Hydroxy-2-(oxolan-3-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
2-Hydroxy-2-(oxolan-3-yl)acetonitrile is unique due to its combination of a hydroxy group and a nitrile group attached to an oxolan ring. This structure provides distinct reactivity and versatility, making it valuable in various applications compared to its similar compounds.
Properties
IUPAC Name |
2-hydroxy-2-(oxolan-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRKYUBLJVLAQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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